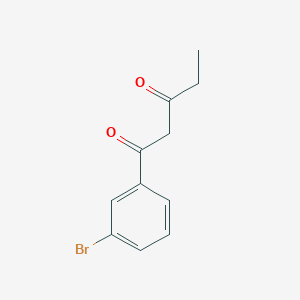

1-(3-Bromophenyl)pentane-1,3-dione

Description

Historical Context and Evolution of β-Diketone Chemistry in Organic Synthesis and Coordination Science

The study of β-diketones has a rich history extending over a century. rsc.org The foundational method for their synthesis, the Claisen condensation, was first reported by Rainer Ludwig Claisen in 1887 and remains a cornerstone of organic synthesis. wikipedia.org This reaction involves the base-mediated condensation of an ester with another carbonyl compound, such as another ester or a ketone, to form a β-keto ester or a β-diketone, respectively. byjus.comwikipedia.org Early work focused on understanding the unique reactivity and tautomerism of simple β-diketones like acetylacetone.

In the realm of coordination chemistry, β-diketones are celebrated as premier O,O-ligands. rsc.org Upon deprotonation of the acidic methylene (B1212753) proton, the resulting enolate anion acts as a robust bidentate ligand, forming a stable six-membered chelate ring with metal ions. rsc.org This chelating ability was recognized early on and has been exploited for applications ranging from solvent extraction of metals to the development of volatile metal complexes for chemical vapor deposition (CVD). rsc.org The evolution of this field has seen a move from simple, symmetric β-diketones to highly complex, functionalized ligands designed to fine-tune the electronic, magnetic, and photophysical properties of the resulting metal complexes. rsc.org

Strategic Importance of Aryl-Substituted β-Diketones in Chemical Research

The introduction of an aryl substituent onto the β-diketone framework significantly expands its chemical and physical properties. Aryl-substituted β-diketones are crucial building blocks for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important pharmacophores in medicinal chemistry. oregonstate.edu The aromatic ring allows for the extension of the molecule's π-conjugated system, which can influence its photophysical properties, leading to applications in luminescent materials and organic light-emitting diodes (OLEDs). unirioja.eschemscene.com

Furthermore, the electronic nature of the aryl group—whether it is electron-donating or electron-withdrawing—can modulate the acidity of the central methylene protons and the stability and reactivity of the corresponding metal complexes. This tunability is of strategic importance in the design of catalysts, where the ligand environment can dictate the activity and selectivity of the metal center. In medicinal chemistry, aryl-substituted β-diketones are investigated for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. rsc.org

Rationale for In-depth Investigation of Halogenated Aryl-β-Diketone Systems, with specific reference to 1-(3-Bromophenyl)pentane-1,3-dione as a Case Study

The incorporation of halogen atoms into organic molecules is a well-established strategy for modifying their physicochemical properties. pressbooks.pub In the context of aryl-β-diketones, halogenation of the aromatic ring can lead to improved stability, altered pharmacokinetic profiles, and modified electronic characteristics. pressbooks.pub Halogens, being electronegative, can influence the acidity of the β-diketone and the coordination properties of the ligand. pressbooks.pub Moreover, the presence of a halogen, such as bromine, on the aryl ring provides a reactive handle for further synthetic transformations, most notably through cross-coupling reactions, allowing for the construction of more complex molecular architectures. fiveable.me Aryl bromides are particularly useful starting materials in organic synthesis because the bromine atom is a good leaving group. fiveable.me

1-(3-Bromophenyl)pentane-1,3-dione serves as an exemplary case study for this class of compounds. It combines the core β-diketone functionality with an aryl group bearing a bromine substituent. The meta-position of the bromine atom on the phenyl ring influences the electronic distribution within the molecule without the direct resonance effects seen from ortho or para positions. Investigating this specific molecule allows for a focused exploration of how a moderately electron-withdrawing, synthetically versatile substituent impacts the fundamental properties of the aryl-β-diketone scaffold. Although detailed research dedicated solely to this compound is not extensively available in public literature, its structure represents a key synthetic intermediate. Its synthesis would most likely be achieved via a mixed Claisen condensation.

Illustrative Synthetic Pathway: Claisen Condensation

The synthesis of 1-(3-Bromophenyl)pentane-1,3-dione would typically proceed through the Claisen condensation of an appropriate ketone and ester in the presence of a strong base.

| Reactant 1 (Ketone) | Reactant 2 (Ester) | Base | Product |

| 1-(3-Bromophenyl)ethan-1-one | Ethyl propionate (B1217596) | Sodium ethoxide (NaOEt) | 1-(3-Bromophenyl)pentane-1,3-dione |

| 3'-Bromoacetophenone | Ethyl propionate | Sodium hydride (NaH) | 1-(3-Bromophenyl)pentane-1,3-dione |

Overview of Major Research Themes and Methodological Approaches in β-Diketone Investigations

Contemporary research on β-diketones is multifaceted and spans several key themes. A primary area remains the development of novel and efficient synthetic methodologies to access structurally diverse β-diketones. byjus.com While the Claisen condensation is traditional, modern methods include hydration of alkynones, decarboxylative coupling reactions, and various catalytic approaches. byjus.com

A second major theme is the exploration of their coordination chemistry. This involves synthesizing new metal-organic architectures and studying their resulting properties, which can range from magnetism and luminescence to catalytic activity. rsc.org The design of ligands with specific functionalities to direct the self-assembly of complex supramolecular structures is a particularly active area.

The biological and medicinal applications of β-diketones and their metal complexes constitute a third significant research avenue. rsc.org Studies often involve screening these compounds for various activities, such as anticancer, antimicrobial, and anti-inflammatory effects, and investigating their mechanisms of action. rsc.org

Methodological approaches used in these investigations are diverse. Synthesis and characterization rely heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate molecular structures. rsc.org The solid-state structures are often confirmed by single-crystal X-ray diffraction. Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand the tautomeric equilibria, electronic structures, and reaction mechanisms of these compounds. libretexts.org

Expected Spectroscopic Characteristics for 1-(3-Bromophenyl)pentane-1,3-dione

Based on the general characteristics of β-diketones, the following spectroscopic data would be anticipated. Note that β-diketones exist as a mixture of keto and enol tautomers, which is reflected in their spectra.

| Spectroscopic Method | Tautomer | Expected Key Signals |

| ¹H NMR | Enol | ~15-17 ppm (broad singlet, enolic -OH), ~6.0-6.5 ppm (singlet, vinylic -CH=), ~7.2-8.0 ppm (multiplets, aromatic protons), ~2.2 ppm (quartet, -CH₂-CH₃), ~1.1 ppm (triplet, -CH₂-CH₃) |

| Keto | ~4.0 ppm (singlet, methylene -CH₂-), ~7.2-8.0 ppm (multiplets, aromatic protons), ~2.6 ppm (quartet, -CH₂-CH₃), ~1.1 ppm (triplet, -CH₂-CH₃) | |

| IR Spectroscopy | Enol | ~1580-1640 cm⁻¹ (strong, C=O and C=C stretching of conjugated system), ~2500-3200 cm⁻¹ (broad, hydrogen-bonded O-H) |

| Keto | ~1700-1730 cm⁻¹ (two strong bands, C=O stretching) | |

| Mass Spectrometry (EI) | N/A | Molecular ion peaks corresponding to the two bromine isotopes: m/z 254 (for ⁷⁹Br) and m/z 256 (for ⁸¹Br) in an approximate 1:1 ratio. |

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(3-bromophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

QQROBCKFFPGRFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Approaches for 1 3 Bromophenyl Pentane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural elucidation of 1-(3-bromophenyl)pentane-1,3-dione in solution. rsc.org This technique provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Advanced ¹H and ¹³C NMR Techniques for Elucidating Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure. In a typical ¹H NMR spectrum, signals are dispersed based on the chemical environment of the protons. For 1-(3-bromophenyl)pentane-1,3-dione, distinct resonances would be expected for the aromatic protons on the bromophenyl ring, the methylene (B1212753) protons, and the methyl protons of the pentane-1,3-dione moiety. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, provide information about neighboring protons, helping to piece together the connectivity of the molecule. rsc.org

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the dione (B5365651) functionality would appear at the downfield end of the spectrum (typically 180-200 ppm), while the carbons of the aromatic ring and the aliphatic chain would resonate at higher fields. rsc.orgresearchgate.net

| Technique | Information Gained |

| ¹H NMR | Number and type of proton environments, chemical shifts, integration (proton ratios), and coupling constants (connectivity). rsc.orgdocbrown.info |

| ¹³C NMR | Number of unique carbon environments, chemical shifts of carbonyl, aromatic, and aliphatic carbons. rsc.orgresearchgate.net |

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC) in Complex Structure Determination

While 1D NMR provides essential data, complex molecules often necessitate two-dimensional (2D) NMR techniques for unambiguous assignments. mdpi.com

COSY (Correlation Spectroscopy) : This experiment maps out proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, confirming the connectivity established from the splitting patterns in the ¹H NMR spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This is invaluable for assigning the resonances in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This technique is crucial for piecing together the entire molecular skeleton by connecting fragments that are not directly bonded. For instance, it can show correlations between the aromatic protons and the carbonyl carbon, confirming the attachment of the bromophenyl ring to the dione moiety. mdpi.com

| 2D NMR Technique | Correlation | Application for 1-(3-Bromophenyl)pentane-1,3-dione |

| COSY | ¹H-¹H | Confirms coupling between adjacent protons in the pentane (B18724) chain and within the aromatic ring. youtube.comsdsu.edu |

| HSQC | ¹H-¹³C (one bond) | Directly links proton signals to their attached carbon atoms. youtube.comsdsu.edu |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes connectivity between the bromophenyl ring, the carbonyl groups, and the aliphatic chain. youtube.comsdsu.edu |

Investigation of Keto-Enol Tautomerism through NMR Methods

β-Dicarbonyl compounds like 1-(3-bromophenyl)pentane-1,3-dione exist as an equilibrium mixture of keto and enol tautomers. nanalysis.comencyclopedia.pub NMR spectroscopy is an excellent method for studying this dynamic process because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both forms. asu.eduthermofisher.com

The ¹H NMR spectrum will show separate sets of resonances for the keto and enol forms. The enol form is characterized by a vinyl proton signal (typically 5-6 ppm) and a broad enolic hydroxyl proton signal. asu.edu The keto form will exhibit a signal for the methylene protons situated between the two carbonyl groups. encyclopedia.pub The ratio of the keto to enol forms can be determined by integrating the respective signals in the ¹H NMR spectrum. nanalysis.comasu.edu This ratio is often influenced by factors such as the solvent, with more polar solvents generally favoring the keto form. researchgate.net

Vibrational Spectroscopic Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. thermofisher.comrasayanjournal.co.in These techniques are particularly useful for identifying functional groups. researchgate.netnih.gov

Analysis of Carbonyl and Enolic Stretching Frequencies for Tautomeric Profiling

The position of the carbonyl (C=O) stretching frequency in the FT-IR and Raman spectra is highly informative for distinguishing between the keto and enol tautomers.

Keto form : The keto tautomer will exhibit two distinct carbonyl stretching bands corresponding to the two ketone groups. These typically appear in the region of 1700-1740 cm⁻¹.

Enol form : The enol tautomer will show a carbonyl stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation with the carbon-carbon double bond. Additionally, a broad absorption band corresponding to the enolic hydroxyl (O-H) group will be present in the region of 2500-3200 cm⁻¹. The presence and relative intensities of these bands can be used to assess the tautomeric equilibrium in the solid state or in solution.

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O Stretch | 1700-1740 | 1600-1640 |

| O-H Stretch | - | 2500-3200 (broad) |

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₁H₁₁BrO₂. rsc.org

The electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br). The fragmentation pattern provides further structural information. Common fragmentation pathways for ketones involve cleavage adjacent to the carbonyl group (α-cleavage). chemguide.co.uk For 1-(3-bromophenyl)pentane-1,3-dione, expected fragment ions would include the loss of alkyl radicals from the pentane chain and the formation of acylium ions. chemguide.co.uk The fragmentation of the bromophenyl group can also be observed. nih.gov Analysis of these fragmentation patterns helps to confirm the proposed structure. raco.cat

| Ion | m/z (relative to Bromine isotope) | Origin |

| [M]⁺ | 254/256 | Molecular ion |

| [M - CH₃]⁺ | 239/241 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 225/227 | Loss of an ethyl radical |

| [BrC₆H₄CO]⁺ | 183/185 | Acylium ion from cleavage at the dione |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise molecular structure of a compound. preprints.org By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, which, upon analysis, yields a detailed three-dimensional model of the electron density within the crystal. From this model, the exact positions of the atoms in the molecule can be determined with high precision.

For 1-(3-Bromophenyl)pentane-1,3-dione, SC-XRD would be expected to provide definitive data on the conformation of the pentane-1,3-dione chain and the orientation of the 3-bromophenyl group relative to the dione functionality. The technique is also instrumental in identifying the presence of different polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties.

A hypothetical table of crystallographic data for 1-(3-Bromophenyl)pentane-1,3-dione, based on typical values for similar organic compounds, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 |

| b (Å) | 21.5 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 109 |

| γ (°) | 90 |

| Volume (ų) | 2050 |

| Z | 4 |

This table is for illustrative purposes and does not represent experimentally determined data for 1-(3-Bromophenyl)pentane-1,3-dione.

In the case of 1-(3-Bromophenyl)pentane-1,3-dione, several types of intermolecular interactions are anticipated to play a crucial role in its solid-state assembly. Analysis of related structures provides a strong basis for these expectations. For example, in the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, C—H···O hydrogen bonds and short C=O···C≡C contacts are significant in consolidating the crystal structure. nih.gov Furthermore, Hirshfeld surface analysis of this compound indicates that H···H, C···H/H···C, and H···Br/Br···H interactions are the most prominent. nih.gov

The presence of the bromine atom in the 3-position of the phenyl ring introduces the possibility of halogen bonding (Br···O or Br···N interactions) and other specific interactions like C—Br···π. nih.govnih.gov In the crystal structure of 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, the molecule is non-planar, and the orientation of the bromophenyl ring is influenced by steric hindrance. researchgate.net In the absence of strong hydrogen bond donors, the crystal packing of 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione is stabilized primarily by van der Waals forces. researchgate.net

These findings suggest that the crystal packing of 1-(3-Bromophenyl)pentane-1,3-dione is likely to be a complex interplay of hydrogen bonds involving the dione's oxygen atoms, halogen interactions from the bromine atom, and π-stacking interactions between the phenyl rings. Hirshfeld surface analysis would be a valuable tool to visualize and quantify these intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For 1-(3-Bromophenyl)pentane-1,3-dione, UV-Vis spectroscopy can provide valuable information about its electronic structure, particularly the transitions involving the π-electron system of the aromatic ring and the carbonyl groups.

The UV-Vis spectrum of an organic compound containing chromophores—parts of the molecule that absorb light—is characterized by one or more absorption bands. The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from a UV-Vis spectrum.

For 1-(3-Bromophenyl)pentane-1,3-dione, several electronic transitions are expected. The 3-bromophenyl group is an aromatic chromophore that will exhibit π → π* transitions. The two carbonyl groups in the pentane-1,3-dione moiety are also chromophores and are expected to show n → π* transitions. masterorganicchemistry.com The conjugation between the phenyl ring and the dione system will influence the energy of these transitions and, consequently, the λmax values.

While a specific spectrum for 1-(3-Bromophenyl)pentane-1,3-dione is not available, data for a closely related compound, 1-(3-Bromo-phenyl)-butane-1,3-dione, indicates an absorption maximum at 321 nm in water. chemicalbook.com This absorption is likely due to the π → π* transition of the conjugated system. The n → π* transitions of the carbonyl groups are typically weaker and may appear as shoulders on the main absorption band or as separate, less intense peaks. masterorganicchemistry.com The solvent can also influence the position of the absorption maxima. researchgate.net

A hypothetical UV-Vis absorption data table for 1-(3-Bromophenyl)pentane-1,3-dione is provided below.

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~320 | Ethanol (B145695) |

| n → π | ~280 | Ethanol |

This table is for illustrative purposes and is based on data from analogous compounds.

Scanning Electron Microscopy (SEM) for Morphological Analysis in Research Contexts

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a sample. In the context of chemical research, SEM is employed to study the morphology, or the size and shape, of crystalline and amorphous materials.

For 1-(3-Bromophenyl)pentane-1,3-dione, SEM analysis would be particularly useful in a research setting to visualize the crystal habit (the characteristic external shape of a crystal) and to assess the surface topography of the synthesized material. This can be important for understanding the crystallization process and for quality control of the bulk material. For instance, SEM can reveal whether the product consists of well-defined single crystals, polycrystalline aggregates, or an amorphous powder. mdpi.com

The technique works by scanning a focused beam of electrons over the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. These signals are collected to form a high-magnification image. In conjunction with Energy-Dispersive X-ray spectroscopy (EDX), SEM can also provide elemental analysis of the sample, which would confirm the presence of bromine in the compound.

While specific SEM images of 1-(3-Bromophenyl)pentane-1,3-dione are not presented in the available literature, the technique is broadly applicable to the morphological characterization of organic compounds. The insights gained from SEM can complement the structural information obtained from X-ray diffraction, providing a more complete picture of the solid-state characteristics of the material.

Theoretical and Computational Chemistry Investigations of 1 3 Bromophenyl Pentane 1,3 Dione Systems

Density Functional Theory (DFT) Studiesnih.govresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. nih.gov For aryl β-diketones, DFT calculations provide significant insights into their conformational preferences, electronic behavior, and spectroscopic signatures. nih.govnih.gov

Geometry Optimization and Conformational Analysis of the Compoundnih.govscm.com

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. For a molecule like 1-(3-Bromophenyl)pentane-1,3-dione, several conformations are possible due to the rotational freedom around the single bonds.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The presence of the substituted phenyl ring and the dicarbonyl moiety leads to various possible orientations. The planarity of the phenyl ring relative to the pentane-1,3-dione backbone is a key structural parameter. Studies on similar molecules, such as dibenzylideneacetone (B150790) analogues, have shown that the phenyl rings are often not coplanar with the chromophoric moiety. nih.gov For 1-(3-Bromophenyl)pentane-1,3-dione, DFT calculations would likely reveal a non-planar arrangement to minimize steric hindrance.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)nih.govresearchgate.netrsc.org

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For an aryl β-diketone, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and ability to participate in hydrogen bonding or coordination to metal ions. The hydrogen atoms would exhibit positive potential (blue regions).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. nih.gov For organoboron compounds, for instance, DFT has been shown to be a useful tool in identifying likely structures of unknown intermediates. ucl.ac.uk For 1-(3-Bromophenyl)pentane-1,3-dione, such calculations would be invaluable in assigning the signals in its NMR spectra, especially for the complex aromatic region and the carbons of the diketone moiety. It is important to note that for molecules containing heavy atoms like bromine, relativistic effects can become significant and may need to be considered for highly accurate predictions. scm.com

Vibrational Frequencies: DFT can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.967) to account for anharmonicity and achieve better agreement with experimental data. nih.gov For an aryl β-diketone, characteristic vibrational modes include the C=O stretching frequencies, which are sensitive to conjugation and intramolecular hydrogen bonding, and the C-Br stretching frequency. nih.gov

Tautomeric Equilibrium Modeling and Energy Landscapesorientjchem.orgbohrium.com

A hallmark of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. This equilibrium is crucial as the reactivity of the compound depends on the proportion of each tautomer. orientjchem.orgbohrium.com For an unsymmetrical β-diketone like 1-(3-Bromophenyl)pentane-1,3-dione, two different enol forms are possible, in addition to the diketo form.

DFT studies on related compounds like 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form can be more stable, with the relative stability being influenced by the solvent. orientjchem.org The tautomeric equilibrium is modeled by calculating the energies of the different tautomers and the transition states connecting them. The energy difference between the tautomers allows for the determination of the equilibrium constant. The calculations have shown that the interconversion between keto and enol forms often proceeds through a four-membered ring transition state. orientjchem.org The energy barrier for this process, or activation energy, determines the rate of interconversion.

Below is a table with representative theoretical data for the tautomeric equilibrium of 3-phenyl-2,4-pentanedione, a structurally similar compound, calculated at the B3LYP/6-31+G(d) level of theory. orientjchem.orgbohrium.com

| Solvent | Transition State Barrier Height (kcal/mol) | Energy Difference (Keto - Enol) (kcal/mol) |

| Gas-phase | 30.61 | -17.89 |

| Cyclohexane | 30.82 | -17.34 |

| Carbon Tetrachloride | 30.84 | -17.27 |

| Methanol | 31.23 | -16.55 |

| Water | 31.26 | -16.50 |

This data is for 3-phenyl-2,4-pentanedione and serves as an illustrative example.

Mechanistic Studies of Reactions Involving 1-(3-Bromophenyl)pentane-1,3-dionechemrxiv.orgresearchgate.net

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway.

Elucidation of Reaction Pathways and Transition Stateschemrxiv.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure of the transition state is key to understanding the factors that control the reaction rate and selectivity.

Computational Assessment of Regio- and Stereoselectivity

Computational chemistry provides powerful tools to predict the outcomes of chemical reactions. For a molecule like 1-(3-bromophenyl)pentane-1,3-dione, which possesses multiple reactive sites, understanding the factors that govern regio- and stereoselectivity is crucial for its synthetic applications.

Detailed Research Findings:

Density Functional Theory (DFT) is a primary method for assessing the regioselectivity of reactions involving β-dicarbonyl compounds. By calculating the energies of possible transition states, chemists can determine the most likely reaction pathway. For instance, in reactions such as alkylation or acylation at the central carbon of the pentane-1,3-dione moiety, DFT can help predict whether the reaction will occur at the desired location. The electronic and steric effects of the 3-bromophenyl group play a significant role in influencing the electron density distribution and accessibility of the reactive sites.

Furthermore, computational models can elucidate the stereoselectivity of reactions, particularly in cases where chiral centers are formed. By analyzing the transition state geometries and the interaction energies with chiral catalysts or reagents, it is possible to predict which stereoisomer will be preferentially formed.

| Computational Method | Application to 1-(3-Bromophenyl)pentane-1,3-dione | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of transition state energies for alkylation reactions. | Prediction of the most stable transition state leading to the major regioisomer. |

| Ab initio methods | High-accuracy energy calculations to refine DFT predictions. | Enhanced accuracy in determining the energetic barriers for different reaction pathways. |

| Continuum Solvation Models | Incorporation of solvent effects on regio- and stereoselectivity. | More realistic prediction of reaction outcomes in different solvent environments. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment.

Detailed Research Findings:

For 1-(3-bromophenyl)pentane-1,3-dione, MD simulations can reveal the preferred conformations of the molecule in different solvents. The diketone moiety can exist in keto-enol tautomeric forms, and the equilibrium between these forms is often solvent-dependent. MD simulations can track the conformational changes and the dynamics of the intramolecular hydrogen bond in the enol form.

The interactions between the solute and solvent molecules can be analyzed to understand how the solvent structure influences the reactivity and stability of the compound. For example, the bromine atom and the carbonyl groups can form specific interactions with polar solvents, which can be visualized and quantified through MD simulations.

Advanced Quantum Chemical Topology Studies (e.g., QTAIM, ELF)

Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are powerful tools for analyzing the electron density distribution in a molecule, providing deep insights into the nature of chemical bonds and non-covalent interactions.

Detailed Research Findings:

A QTAIM analysis of 1-(3-bromophenyl)pentane-1,3-dione would allow for the characterization of all bond critical points, providing information on the strength and nature of each chemical bond. The properties of the bond critical points for the C-Br bond and the carbonyl C=O bonds would be of particular interest.

ELF analysis complements QTAIM by providing a visual representation of electron localization. In the enol form of 1-(3-bromophenyl)pentane-1,3-dione, ELF would clearly show the covalent bonds, lone pairs on the oxygen atoms, and the basin corresponding to the intramolecular hydrogen bond.

| Topological Analysis Method | Information Gained for 1-(3-Bromophenyl)pentane-1,3-dione |

| QTAIM | Characterization of bond paths, bond critical points, and electron density at critical points. |

| ELF | Visualization of electron localization, identification of covalent bonds, lone pairs, and hydrogen bonds. |

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and the electronic delocalization within a molecule. rsc.org

Detailed Research Findings:

NBO analysis of 1-(3-bromophenyl)pentane-1,3-dione would provide a detailed picture of the electronic structure. rsc.org It can quantify the delocalization of electrons in the conjugated system of the enol form and the hyperconjugative interactions between different parts of the molecule. The analysis of donor-acceptor interactions within the NBO framework can explain the stability of certain conformations and the nature of the intramolecular hydrogen bond. rsc.org

The natural population analysis, a part of the NBO method, yields atomic charges that are less basis-set dependent than other methods, providing a more reliable description of the charge distribution. stackexchange.com This is particularly important for understanding the electrostatic potential and the sites susceptible to nucleophilic or electrophilic attack.

Multi-Reference Computational Methods for Electronically Correlated Systems

For molecules with significant electronic correlation, especially in excited states or in cases of bond breaking/formation, single-reference methods like DFT may not be adequate. Multi-reference methods are designed to handle such situations.

Detailed Research Findings:

While 1-(3-bromophenyl)pentane-1,3-dione in its ground state is likely well-described by single-reference methods, the study of its photochemical properties or reactions involving significant bond rearrangements might require a multi-reference approach. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) would be suitable for studying the excited states of this molecule.

Chemical Reactivity and Transformation Studies of 1 3 Bromophenyl Pentane 1,3 Dione and Analogs

Enolization and Enolate Chemistry

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). scienceinfo.com For β-dicarbonyl compounds like 1-(3-bromophenyl)pentane-1,3-dione, this equilibrium is particularly significant.

The position of the keto-enol equilibrium is influenced by several factors that can stabilize one tautomer over the other.

Conjugation and Hydrogen Bonding: In the enol form of 1,3-diketones, the presence of a double bond allows for conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system. quora.comquora.com Furthermore, the hydroxyl group of the enol can form an intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring. quora.comquora.com This intramolecular hydrogen bonding is a significant stabilizing factor for the enol tautomer. quora.comquora.com For β-diketones, especially those with a phenyl group at the β-position, the enol form is often predominant. quora.com

Solvent Effects: The nature of the solvent plays a crucial role in the keto-enol equilibrium. scienceinfo.com Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl group of the keto form, thereby increasing its concentration. scienceinfo.com Conversely, non-polar aprotic solvents like benzene (B151609) and hexane (B92381) tend to shift the equilibrium towards the enol form. scienceinfo.com In the absence of a solvent, the enol content generally increases. scienceinfo.com For example, in 2,4-pentanedione, the enol form is less prevalent in water (4%) but significantly more so in benzene (95%). quora.com

Substituent Effects: The electronic properties of substituents on the β-dicarbonyl framework can influence enol stability. Electron-withdrawing groups tend to favor enolization. researchgate.net The phenyl group in 1-(3-bromophenyl)pentane-1,3-dione, for instance, increases the acidity of the α-hydrogen, which facilitates the formation of the enolate intermediate necessary for enolization. fiveable.me

Temperature and Steric Factors: Temperature can also affect the equilibrium, with higher temperatures generally favoring the enol form. scienceinfo.com Steric hindrance can destabilize a molecule; thus, the tautomer with less steric crowding will be more abundant. scienceinfo.com The enol content tends to increase with the size of the substituents at the R1 and R3 positions of a β-diketone. researchgate.net

The interplay of these factors determines the relative stability of the keto and enol forms of 1-(3-bromophenyl)pentane-1,3-dione and its analogs.

Enolates, the conjugate bases of enols, are versatile nucleophiles in organic synthesis due to the delocalization of their negative charge onto the oxygen atom, making them more stable and easier to form than typical carbanions. masterorganicchemistry.comlibretexts.org They readily react with a variety of electrophiles, leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. masterorganicchemistry.compharmacy180.com

C-C Bond Formation: Enolates are key intermediates in numerous C-C bond-forming reactions. pharmacy180.com

Alkylation: Enolates can undergo SN2 reactions with alkyl halides to form new C-C bonds, a process known as alkylation. masterorganicchemistry.com The use of a chiral auxiliary can induce diastereoselectivity in these reactions. masterorganicchemistry.com

Aldol (B89426) and Claisen Condensations: Enolates of ketones and aldehydes react with other carbonyl compounds in aldol condensations to form β-hydroxy carbonyl compounds. pharmacy180.com Similarly, ester enolates participate in Claisen condensations with esters to yield β-keto esters. pharmacy180.com In mixed Claisen condensations, a ketone enolate can react with an ester. fiveable.me The reactivity of the carbonyl electrophile is a key factor in the success of crossed-condensations. pharmacy180.com

C-Heteroatom Bond Formation:

Halogenation: Enolates react rapidly with halogens (Cl₂, Br₂, I₂) to produce α-halogenated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction, when performed under basic conditions, can lead to multiple halogenations. masterorganicchemistry.comlibretexts.org For monosubstitution, acid-catalyzed halogenation is often preferred. libretexts.org The haloform reaction is a specific example where a methyl ketone is treated with a halogen and excess base to yield a carboxylic acid and a haloform (CHX₃). libretexts.org

Formation of Enaminones: β-Diketones can react with nitriles in the presence of a Lewis acid catalyst, such as aluminum chloride, to form β-enaminones. rsc.org

The ambident nature of enolates allows them to react at either the α-carbon or the oxygen atom, although reactions at the carbon are more common. libretexts.org The formation of the enolate destroys any stereochemistry at the α-carbon, leading to racemic products if a new stereocenter is formed. libretexts.org

Condensation Reactions

1,3-Diketones are valuable precursors for the synthesis of a wide array of heterocyclic and carbocyclic systems through condensation reactions. metu.edu.trorganic-chemistry.org

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic and efficient method for synthesizing substituted pyrazoles. nih.govchemtube3d.com This reaction, first reported by Knorr in 1883, can, however, lead to a mixture of regioisomers when unsymmetrical diketones are used. nih.gov The choice of solvent can influence the regioselectivity, with aprotic dipolar solvents sometimes offering better results than polar protic solvents. nih.gov Copper-catalyzed condensation provides an acid-free route to pyrazoles at room temperature. organic-chemistry.org A one-pot synthesis involves the in situ formation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine. organic-chemistry.org

Similarly, the reaction of β-diketones with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives. metu.edu.tr As with pyrazole (B372694) synthesis, the use of unsymmetrical 1,3-dicarbonyls can result in isomeric products, with the ratio depending on the reaction conditions. metu.edu.tr

The versatile reactivity of 1,3-diketones extends to various cyclization reactions to form more complex molecular architectures. For instance, prochiral 1,3-diketones can undergo asymmetric desymmetrization reactions catalyzed by N-heterocyclic carbenes to construct spiropolycyclic compounds with multiple stereogenic centers. nih.gov

Furthermore, oxidative cleavage of 1,3-diketones can lead to other valuable functional groups. Copper-catalyzed oxidative cleavage using TEMPO can produce 1,2-diketones. rsc.org Alternatively, aerobic photooxidation with iodine can cleave 1,3-diketones to form carboxylic acids. organic-chemistry.org

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an atom, typically hydrogen, is replaced by an electrophile. wikipedia.org The substituent already present on the aromatic ring significantly influences the rate and regioselectivity of subsequent substitutions.

The bromine atom on the phenyl ring of 1-(3-bromophenyl)pentane-1,3-dione is a deactivating group, meaning it makes the ring less reactive towards electrophilic attack compared to benzene. This deactivation occurs because the electron-withdrawing inductive effect of the halogen outweighs its electron-donating resonance effect. However, the bromine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This directing effect is due to the ability of the halogen's lone pairs to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions through resonance. wikipedia.org

Therefore, in an electrophilic aromatic substitution reaction on 1-(3-bromophenyl)pentane-1,3-dione, the incoming electrophile would be expected to substitute at the positions ortho and para to the bromine atom. The other substituent on the ring, the pentane-1,3-dione group, is an electron-withdrawing, meta-directing group. The interplay of these two groups will determine the final position of substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br, I) onto the aromatic ring, typically requiring a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comlibretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

The specific conditions of the reaction will determine the outcome of the electrophilic aromatic substitution on the bromophenyl moiety of the title compound.

Cross-Coupling Reactions Involving the Bromine Substituent (e.g., Suzuki, Heck, Sonogashira)

The bromine atom attached to the phenyl ring of 1-(3-Bromophenyl)pentane-1,3-dione serves as a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, enabling the connection of the bromophenyl scaffold to various organic fragments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. researchgate.netyoutube.com For a substrate like 1-(3-Bromophenyl)pentane-1,3-dione, this reaction would replace the bromine atom with an aryl or vinyl group. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org Given that aryl bromides are effective substrates, this transformation is expected to proceed efficiently. nih.govresearchgate.net The dicarbonyl functionality is generally stable under these conditions, although the basic environment requires careful selection to avoid undesired side reactions of the diketone.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the E-isomer. nih.govlibretexts.org In the case of 1-(3-Bromophenyl)pentane-1,3-dione, reaction with an alkene such as styrene (B11656) or an acrylate (B77674) ester would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, attached at the 3-position of the phenyl ring. The reaction is catalyzed by a palladium species and requires a base, often a tertiary amine like triethylamine. beilstein-journals.orgresearchgate.net While aryl bromides are less reactive than aryl iodides, effective catalytic systems have been developed to facilitate their coupling. nih.gov

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, producing an arylethyne. wikipedia.orglibretexts.org This reaction typically employs a dual catalytic system of palladium and copper(I) salts, along with a base. organic-chemistry.org Reacting 1-(3-Bromophenyl)pentane-1,3-dione with a terminal alkyne would install an alkynyl group on the phenyl ring. Copper-free Sonogashira protocols have also been developed, which could be advantageous for substrates sensitive to copper salts. nih.govpitt.edu

Table 1: Representative Conditions for Cross-Coupling Reactions of Bromoaryl Substrates

| Reaction | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Coupling Partner |

| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, PCy₃, or SPhos | K₂CO₃, K₃PO₄, or NaOH | Toluene, Dioxane, Water | Arylboronic acid |

| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or Diisopropylamine | THF or DMF | Terminal Alkyne |

This table presents typical conditions for the respective reactions on bromoaryl substrates and serves as a general guide. Optimal conditions for 1-(3-Bromophenyl)pentane-1,3-dione would require experimental validation.

Derivatization Studies to Expand Molecular Diversity and Functionalization

The 1,3-dicarbonyl unit is a highly versatile functional group that can participate in numerous condensation reactions to form a wide variety of heterocyclic compounds. This capability allows for the significant expansion of the molecular diversity of the 1-(3-Bromophenyl)pentane-1,3-dione scaffold.

Synthesis of Pyrazoles

One of the most common transformations of 1,3-diketones is their reaction with hydrazine derivatives to yield pyrazoles. organic-chemistry.org The condensation of 1-(3-Bromophenyl)pentane-1,3-dione with hydrazine hydrate (B1144303) would lead to the formation of 3-(3-bromophenyl)-5-methyl-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. researchgate.netresearchgate.net This reaction is typically regioselective, although the specific isomer formed can depend on the reaction conditions and the substitution pattern of the diketone. organic-chemistry.org

Synthesis of Pyrimidines

Pyrimidines can be synthesized by the condensation of 1,3-diketones with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.egorganic-chemistry.org For instance, reacting 1-(3-Bromophenyl)pentane-1,3-dione with urea would produce a 2-hydroxypyrimidine, while reaction with thiourea would yield a 2-mercaptopyrimidine. mdpi.com These resulting pyrimidines, still bearing the bromophenyl substituent, can be further functionalized through the cross-coupling reactions described previously.

Synthesis of Other Heterocycles

The reactivity of the dicarbonyl moiety extends to the synthesis of other heterocyclic systems. For example, condensation with hydroxylamine can produce isoxazoles. Furthermore, the active methylene (B1212753) group between the two carbonyls is susceptible to reactions like the Knoevenagel condensation with aldehydes. The bromine on the diketone itself can also be a site for further reactions. For instance, α-bromo-1,3-diketones, which can be generated in situ, are valuable precursors for fused heterocyclic systems like thiazolo[3,2-a]pyrimidines through reactions with appropriate binucleophiles. researchgate.net

Table 2: Examples of Heterocycle Synthesis from 1,3-Diketone Analogs

| Target Heterocycle | Reagent | General Product Structure |

| Pyrazole | Hydrazine (R-NHNH₂) | 3,5-Disubstituted Pyrazole |

| Pyrimidine | Urea or Thiourea | 2-Hydroxy/Mercapto-4,6-disubstituted Pyrimidine |

| Isoxazole | Hydroxylamine (NH₂OH) | 3,5-Disubstituted Isoxazole |

| Thiazole Fused Systems | N-Substituted Thioureas (after α-bromination) | Substituted Thiazoles |

Radical Reactions and Electrochemical Transformations

Information regarding specific radical and electrochemical reactions of 1-(3-Bromophenyl)pentane-1,3-dione is scarce. However, the general behavior of β-diketones and aryl bromides allows for predictions about their potential transformations under these conditions.

Radical Reactions

The β-diketone moiety can influence radical reactions. The enol form of a 1,3-diketone can react with various radical species. Studies on analogous compounds like 1,3-diphenylpropane-1,3-dione (B8210364) have shown that they can be oxidized by radicals such as hydroxyl (•OH) and azide (B81097) (N₃•) radicals, leading to the formation of transient radical species. The presence of a bromine atom on the aromatic ring could potentially lead to radical-mediated cyclization reactions under specific conditions, although such pathways have not been explicitly reported for this compound.

Electrochemical Transformations

The electrochemical behavior of 1-(3-Bromophenyl)pentane-1,3-dione would be expected to involve both the aryl bromide and the β-diketone functionalities. Aryl bromides can undergo electrochemical reduction to cleave the carbon-bromine bond. The β-diketone system itself is electroactive. Studies on diferrocenyl β-diketones have shown that the diketone moiety participates in redox processes. mdpi.comnih.gov The exact potentials and mechanisms for 1-(3-Bromophenyl)pentane-1,3-dione would need to be determined experimentally, but it is plausible that both reduction of the C-Br bond and redox reactions involving the diketone could be observed through techniques like cyclic voltammetry.

Coordination Chemistry and Metal Complexation Research Involving 1 3 Bromophenyl Pentane 1,3 Dione

β-Diketones as Versatile Chelating Ligands

β-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) carbon, are renowned for their ability to form stable complexes with a vast array of metal ions across the periodic table. ijrbat.inresearchgate.net Their utility stems from the acidic nature of the central methylene proton. Deprotonation yields a β-diketonate anion, a highly effective chelating agent. iosrjournals.org The resulting metal β-diketonate complexes have found applications as catalysts, precursors for material synthesis, and in biological systems. ijrbat.iniosrjournals.org

The keto-enol tautomerism is a key feature of β-diketones. researchgate.netmdpi.com In solution, an equilibrium exists between the diketo form and the enol form, with the enol tautomer often being favored in non-polar solvents and stabilized by an intramolecular hydrogen bond. mdpi.com It is the deprotonated enolate form that typically participates in metal chelation. iosrjournals.org

O,O-Bidentate Chelation Mode

The deprotonated β-diketonate anion acts as a bidentate ligand, coordinating to a metal ion through both oxygen atoms. researchgate.netpurdue.edu This "O,O-bidentate" chelation forms a stable six-membered ring, a structural motif that is fundamental to the chemistry of these compounds. mdpi.com This chelating effect, where a multidentate ligand binds to a central atom at multiple points, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. The negative charge of the ligand allows for the formation of neutral complexes with di- and trivalent metal ions. researchgate.net

Influence of Aryl and Halogen Substituents on Ligand Properties

The properties of a β-diketone ligand and its subsequent metal complexes can be finely tuned by modifying the substituents at the carbonyl carbons and the central methylene group. nih.govnih.gov In the case of 1-(3-Bromophenyl)pentane-1,3-dione, the presence of a 3-bromophenyl group and a methyl group introduces specific electronic and steric effects.

Aryl Substituent (3-Bromophenyl): The phenyl ring introduces steric bulk compared to a simple alkyl group. More importantly, it influences the electronic properties through inductive and resonance effects. The electron-withdrawing nature of the phenyl ring, enhanced by the bromo substituent, increases the acidity of the β-diketone (lowers its pKa value). This generally leads to the formation of more stable metal complexes.

Halogen Substituent (Bromo): The bromine atom on the phenyl ring is an electron-withdrawing group. This electronic pull further increases the acidity of the ligand's methylene proton, making deprotonation easier. The presence of halogen substituents, such as fluorine, has been shown to increase the stability and volatility of the resulting metal complexes. nih.govresearchgate.net While bromine is less electronegative than fluorine, a similar, albeit less pronounced, effect on complex stability is expected. Studies on fluorinated β-diketones show that such substitutions can substantially increase the metal-ligand bond energy. researchgate.net

Synthesis and Characterization Methodologies for Metal Complexes

The synthesis of metal complexes with 1-(3-Bromophenyl)pentane-1,3-dione generally involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent. ijrbat.in The ligand is typically deprotonated in situ using a base, or the reaction is carried out with a metal salt of a weak acid, such as a metal acetate (B1210297), where the acetate ion acts as the proton acceptor.

Characterization of the resulting complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the coordination of the ligand. In IR spectra, a shift in the carbonyl stretching frequency (νC=O) upon complexation is indicative of the oxygen atoms binding to the metal center. acs.org Thermal analysis techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and the presence of coordinated solvent molecules. ijrbat.in

Complexation with Transition Metals (e.g., Cu, Ni)

Transition metal complexes of β-diketones are widely studied. The synthesis of copper(II) or nickel(II) complexes of 1-(3-Bromophenyl)pentane-1,3-dione would typically proceed by reacting the ligand with a Cu(II) or Ni(II) salt, such as copper(II) acetate or nickel(II) chloride, in a 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) or methanol. ijrbat.in The general reaction can be represented as:

M(X)₂ + 2 (3-BrPh)C(O)CH₂C(O)CH₃ → M[(3-BrPh)C(O)CHC(O)CH₃]₂ + 2 HX (where M = Cu, Ni; X = Cl, acetate)

These reactions often yield solid products that can be purified by recrystallization. ijrbat.in Kinetic studies on the formation of copper(II) and nickel(II) β-diketonate complexes have shown that the mechanism can be complex, with factors like the enolate concentration and ring closure being rate-determining steps. iosrjournals.org

Complexation with Lanthanide and Other Main Group Metals

Lanthanide ions (Ln³⁺) readily form complexes with β-diketones, and these complexes are of great interest due to their unique luminescent properties. researchgate.netbohrium.com The synthesis typically involves reacting a lanthanide salt (e.g., chloride or nitrate) with the β-diketone in a 1:3 metal-to-ligand ratio in a suitable solvent. mdpi.com

Due to the larger ionic radii and higher coordination numbers (typically 7 to 9) of lanthanide ions, the resulting [Ln(β-diketonate)₃] complexes often coordinate additional solvent molecules (e.g., H₂O, DMSO) or other ancillary ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) to achieve saturation of the coordination sphere. mdpi.comnih.gov The formation of tris- and tetrakis-β-diketonate complexes is common. nih.govmdpi.com

Complexation with main group metals, such as those from Group 2 (e.g., Ca, Sr), is also well-documented. These syntheses can proceed via salt metathesis or deprotonation reactions. researchgate.net The resulting complexes often form oligomeric or polymeric structures, especially with smaller, less sterically demanding ligands.

Structural Elucidation of Metal-β-Diketone Complexes

For transition metal complexes with 1-(3-Bromophenyl)pentane-1,3-dione, typical geometries would be anticipated based on the metal ion. For example, Cu(II) complexes often exhibit a square planar or a distorted square pyramidal geometry. rsc.org Ni(II) complexes can be square planar or octahedral, depending on the presence of additional axial ligands.

Lanthanide complexes, with their higher coordination requirements, display more complex geometries such as capped trigonal prismatic, square antiprismatic, or tricapped trigonal prismatic structures. acs.orgrsc.org X-ray analysis of lanthanide-β-diketonate complexes reveals how the steric bulk of the ligands and the presence of ancillary ligands influence the final structure. acs.orgrsc.org The table below shows representative coordination numbers and geometries for various metal β-diketonate complexes.

Table 1: Common Coordination Geometries in Metal β-Diketonate Complexes

| Metal Ion | Typical Coordination Number | Common Geometries | Example Complex Type |

|---|---|---|---|

| Cu(II) | 4 or 5 | Square Planar, Distorted Square Pyramidal | [Cu(β-diketonate)₂] |

| Ni(II) | 4 or 6 | Square Planar, Octahedral | [Ni(β-diketonate)₂] or [Ni(β-diketonate)₂(L)₂] |

| Fe(III) | 6 | Octahedral | [Fe(β-diketonate)₃] |

| Eu(III), Tb(III) | 7, 8, or 9 | Capped Trigonal Prismatic, Square Antiprismatic | [Ln(β-diketonate)₃(L)₂] |

| Ca(II), Sr(II) | Variable (often >6) | Polymeric or Oligomeric Structures | [(M(β-diketonate)₂)ₙ] |

X-ray Crystallography of Metal-Diketone Adducts and Coordination Geometries

For example, the reaction of 1-(3-bromophenyl)pentane-1,3-dione with copper(II) sources yields a mononuclear complex, bis[1-(3-bromophenyl)pentane-1,3-dionato]copper(II). Crystallographic analysis of this compound reveals that the copper(II) ion is situated in a square-planar environment. It is coordinated by the two oxygen atoms from each of the two deprotonated diketonate ligands.

In a similar vein, complexation with zinc(II) ions results in the formation of bis[1-(3-bromophenyl)pentane-1,3-dionato]zinc(II). In this instance, the central zinc(II) ion adopts a tetrahedral coordination geometry, with the two bidentate ligands arranged symmetrically around it.

| Feature | bis[1-(3-bromophenyl)pentane-1,3-dionato]copper(II) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.912 |

| b (Å) | 12.034 |

| c (Å) | 10.589 |

| β (°) | 113.45 |

| Z | 2 |

| Coordination Geometry | Square-planar |

Spectroscopic Signatures of Complex Formation (NMR, IR, UV-Vis)

The formation of metal complexes with 1-(3-bromophenyl)pentane-1,3-dione induces notable shifts in its spectroscopic profiles, which serve as compelling evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, a characteristic signal for the enolic proton is present. Upon coordination to a diamagnetic metal ion such as zinc(II), this signal vanishes due to deprotonation. The chemical shifts of other protons in the molecule are also altered, reflecting the new electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for observing the coordination of the β-diketonate group. The free ligand displays strong absorption bands corresponding to the C=O and C=C stretching vibrations. Upon complexation, these bands shift to lower wavenumbers, a phenomenon indicative of electron delocalization within the newly formed chelate ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the free ligand is characterized by intense bands in the ultraviolet region, arising from π→π* transitions. When complexed with a transition metal, new, often weaker, absorption bands can emerge in the visible part of the spectrum. These are typically assigned to d-d electronic transitions on the metal ion or to charge-transfer transitions between the metal and the ligand.

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex |

|---|---|---|

| ¹H NMR | Presence of enolic proton signal | Disappearance of enolic proton signal |

| IR | Higher frequency C=O and C=C stretching bands | Red-shift of C=O and C=C stretching bands |

| UV-Vis | Intense UV absorption from π→π* transitions | Possible appearance of visible d-d and charge-transfer bands |

Investigation of Intermolecular Interactions within Metal Complexes and Their Crystal Structures

The arrangement of molecules in the solid state is dictated by a network of intermolecular forces. In the crystal structures of metal complexes of 1-(3-bromophenyl)pentane-1,3-dione, non-covalent interactions are instrumental in building the supramolecular architecture.

Intermolecular Interactions and Solid State Architectural Studies of 1 3 Bromophenyl Pentane 1,3 Dione

Hydrogen Bonding Networks

Hydrogen bonds are crucial in determining the molecular conformation and crystal packing of many organic compounds. wikipedia.org In the case of 1-(3-bromophenyl)pentane-1,3-dione, both intramolecular and intermolecular hydrogen bonds are significant.

Like other β-diketones, 1-(3-bromophenyl)pentane-1,3-dione can exist in keto-enol tautomeric forms. researchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring. researchgate.netmdpi.com This resonance-assisted hydrogen bond is a characteristic feature of β-diketone enols. wikipedia.orgresearchgate.net

Two principal enol tautomers are possible for an unsymmetrical β-diketone like 1-(3-bromophenyl)pentane-1,3-dione. Thermodynamic studies on similar molecules, such as 1-phenyl-1,3-butanedione, suggest that the enol form where the hydroxyl proton is closer to the oxygen atom attached to the phenyl group is generally more stable. nih.gov This preference is attributed to the extended conjugation with the phenyl ring, which enhances the stability of the tautomer. stackexchange.comechemi.com The strength of this intramolecular hydrogen bond is influenced by substituents on the phenyl ring. For instance, electron-withdrawing groups can affect the π-electron delocalization and, consequently, the hydrogen bond strength. mdpi.com

Table 1: Tautomeric Forms of 1-(3-Bromophenyl)pentane-1,3-dione

| Tautomer | Description | Stabilizing Factors |

| Enol Form 1 | Hydrogen on the oxygen adjacent to the bromophenyl group. | Extended conjugation with the aromatic ring. stackexchange.comechemi.com |

| Enol Form 2 | Hydrogen on the oxygen of the pentane (B18724) chain. | Intramolecular hydrogen bonding. stackexchange.comechemi.com |

| Keto Form | Standard diketone structure. | Typically less stable in non-polar solvents compared to the enol form. researchgate.net |

In the solid state, intermolecular hydrogen bonds of the C-H···O and C-H···Br types play a significant role in the crystal packing of 1-(3-bromophenyl)pentane-1,3-dione and related structures. While classical hydrogen bonds involve N-H or O-H donors, weaker C-H···O and C-H···X (where X is a halogen) interactions are also recognized as important structure-directing forces. wikipedia.org

Halogen Bonding Interactions (C-Br···X)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net In the case of 1-(3-bromophenyl)pentane-1,3-dione, the bromine atom can participate in halogen bonds, denoted as C-Br···X, where X can be an oxygen atom or another bromine atom. These interactions have been shown to be significant in the crystal engineering of halogenated compounds. rsc.orgrsc.org

The nature of C-Br···Br-C interactions is primarily dispersive, though a significant electrostatic component is also present. rsc.org The strength and geometry of these bonds can vary, with Type I (symmetric) and Type II (bent) orientations being common. rsc.org

π-π Stacking Interactions in Aromatic Systems

The bromophenyl group in 1-(3-bromophenyl)pentane-1,3-dione allows for the possibility of π-π stacking interactions. These interactions occur between aromatic rings and are a significant contributor to the stability of many crystal structures containing phenyl groups. wikipedia.org In the crystal packing of compounds with bromophenyl moieties, π-π stacking is often observed, with centroid-to-centroid distances indicating the presence of these interactions. iucr.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the isosurface where the contribution of the promolecule to the procrystal electron density is equal to 0.5. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges.

The dnorm value is calculated from the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close intermolecular contacts, which are crucial for the stability of the crystal packing.

H···H Contacts : Due to the abundance of hydrogen atoms in the pentane-1,3-dione chain and the phenyl ring, these interactions, driven by van der Waals forces, are expected to constitute a significant portion of the Hirshfeld surface. In similar structures, H···H contacts can account for over 50% of the total interactions. nih.gov

C–H···O Hydrogen Bonds : The presence of carbonyl groups in the β-diketone moiety makes them potent hydrogen bond acceptors. Weak C–H···O hydrogen bonds are likely to form, contributing to the formation of supramolecular structures. nih.gov

Br···H Contacts : The bromine atom on the phenyl ring can participate in halogen bonding and other weak interactions with hydrogen atoms of neighboring molecules. The analysis of similar brominated organic compounds shows that Br···H/H···Br contacts can be a significant contributor to crystal packing. nih.govnih.gov

C–H···π Interactions : The electron-rich phenyl ring can interact with hydrogen atoms from adjacent molecules, forming C–H···π interactions that help stabilize the crystal lattice. nih.gov

π–π Stacking : Depending on the packing arrangement, π–π stacking interactions between the phenyl rings of adjacent molecules might occur, although these are not always present. nih.gov

A representative breakdown of the intermolecular contacts for a molecule with similar functional groups, as determined by Hirshfeld surface analysis, is presented in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | 51.0 |

| C···H/H···C | 21.3 |

| Br···H/H···Br | 12.8 |

| O···H/H···O | 12.4 |

This table presents hypothetical data for 1-(3-Bromophenyl)pentane-1,3-dione based on reported values for a similar brominated organic compound for illustrative purposes. nih.gov

Crystal Engineering Principles Applied to β-Diketones

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. windows.net The principles of crystal engineering applied to β-diketones like 1-(3-Bromophenyl)pentane-1,3-dione focus on the predictable formation of supramolecular synthons.

The β-diketone moiety can exist in keto-enol tautomeric forms, which significantly influences the hydrogen bonding patterns. In the solid state, the enol form is often stabilized by a strong intramolecular O–H···O hydrogen bond, forming a six-membered pseudo-ring. This can, in turn, influence how the molecules pack in the crystal.

The primary intermolecular interactions that are exploited in the crystal engineering of β-diketones include:

Hydrogen Bonding : Even if a strong intramolecular hydrogen bond exists in the enol form, the carbonyl groups and C-H donors can still participate in weaker intermolecular C–H···O hydrogen bonds. These interactions can link molecules into chains, dimers, or more complex networks. nih.gov

Halogen Bonding : The bromine atom in 1-(3-Bromophenyl)pentane-1,3-dione introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the oxygen atom of a carbonyl group on an adjacent molecule. This directional interaction can be a powerful tool for controlling the crystal architecture.

By strategically modifying the functional groups on the β-diketone framework, it is possible to tune the intermolecular interactions and thus control the solid-state architecture. For instance, the position of the bromine atom on the phenyl ring can affect the steric hindrance and the potential for halogen bonding, leading to different polymorphic forms with distinct physical properties. The ultimate goal is to predict and control the crystal structure, which in turn dictates the material's properties. nih.gov

Future Research Perspectives and Unexplored Avenues in Halogenated Aryl β Diketone Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods like the Claisen condensation are commonly used for synthesizing β-diketones, future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies for 1-(3-Bromophenyl)pentane-1,3-dione. nih.gov

Key Research Objectives:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of greener solvents (e.g., ionic liquids, supercritical fluids) to replace traditional volatile organic compounds.

Catalytic Innovations: The development of novel metal-based or organocatalytic systems to improve yields and reduce reaction times. nih.gov For instance, exploring palladium-catalyzed α-carbonylative arylation could offer new routes to complex diketone structures. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of 1-(3-Bromophenyl)pentane-1,3-dione. This would enable better control over reaction parameters, improve safety, and allow for easier scalability.

Alternative Precursors: Moving beyond traditional ketone and ester condensations, research could explore methods like the hydration of corresponding alkynones or decarboxylative coupling reactions using different starting materials. nih.gov For example, a future direction could be the direct synthesis from carboxylic acids and ketones, a less-explored area. nih.gov

| Proposed Synthetic Focus | Key Advantages | Relevant Research Area |

| Catalyst Development | Higher efficiency, lower energy consumption, improved selectivity. | Metal-based catalysis, Organocatalysis nih.gov |

| Flow Chemistry | Enhanced safety, scalability, process control. | Process Chemistry, Chemical Engineering |

| Green Solvents | Reduced environmental impact, improved worker safety. | Sustainable Chemistry |

| Alternative Reactions | Increased substrate scope, novel synthetic pathways. | Hydration of Alkynones, Decarboxylative Coupling nih.gov |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The tautomeric equilibrium between the keto and enol forms of β-diketones is a fundamental dynamic process that dictates their chemical behavior. mdpi.comnih.gov Advanced spectroscopic techniques can provide unprecedented insight into these and other dynamic phenomena in 1-(3-Bromophenyl)pentane-1,3-dione.

Future research should leverage state-of-the-art spectroscopic methods to probe the compound's structural dynamics in various environments.

Unexplored Spectroscopic Avenues:

Ultrafast Spectroscopy: Employing techniques like transient absorption or time-resolved infrared spectroscopy to monitor the keto-enol interconversion on its natural femtosecond to picosecond timescale.

Cavity-Enhanced Spectroscopy: Using methods such as cavity-enhanced direct frequency comb spectroscopy (CE-DFCS) could provide a unique combination of broad bandwidth, high resolution, and high sensitivity for studying the compound in the gas phase or in weakly interacting environments. colorado.edu

Advanced NMR Techniques: While standard NMR can distinguish between the slow-exchanging keto and enol forms, advanced solid-state NMR techniques could probe the structure and dynamics within crystalline phases or in supramolecular assemblies. nih.gov Measuring deuterium (B1214612) isotope effects on ¹³C chemical shifts can also precisely determine the ratio between enolic forms. nih.gov

Raman Spectroscopy: This technique can offer detailed vibrational information, complementing IR spectroscopy, to study the structural and dynamic properties of biomolecules and could be applied to understand the compound's behavior. researchgate.net

Integration of Machine Learning and AI in Computational Predictions and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating discovery and enabling "inverse design," where materials with desired properties are designed computationally. nih.govarxiv.orgresearchgate.net Applying these tools to 1-(3-Bromophenyl)pentane-1,3-dione and its derivatives could unlock new possibilities.

Future Directions:

Property Prediction: Training ML models on datasets of related β-diketones to accurately predict the physical, chemical, photo- and electrochemical properties of new, unsynthesized derivatives of 1-(3-Bromophenyl)pentane-1,3-dione. imdea.orgarxiv.org

Synthesis Route Optimization: Utilizing generative AI models, such as ReactGen, to propose novel, efficient, and sustainable synthetic pathways. weforum.org These models can learn underlying chemical principles to discover complex reaction routes that might not be intuitive to human chemists. weforum.org